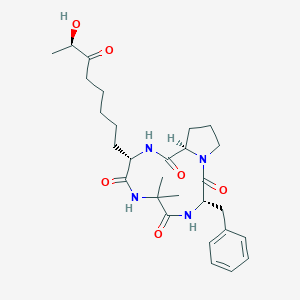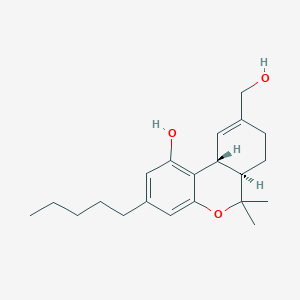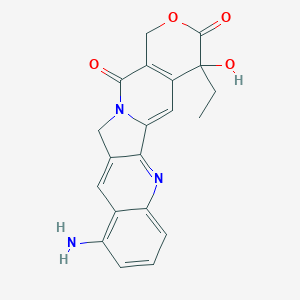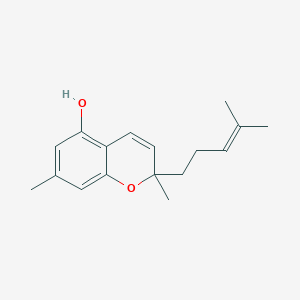![molecular formula C9H11F2N3O3 B163209 4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one CAS No. 128496-09-3](/img/structure/B163209.png)
4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a synthetic nucleoside analog. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential applications in antiviral and anticancer therapies. Its unique structure, which includes a fluorine atom and a modified sugar moiety, contributes to its biological activity and stability.
Métodos De Preparación
The synthesis of 4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves several key steps:
Starting Materials: The synthesis typically begins with a suitable sugar derivative and a fluorinated cytosine base.
Glycosylation Reaction: The sugar derivative undergoes a glycosylation reaction with the fluorinated cytosine base under acidic or basic conditions to form the nucleoside analog.
Deprotection: Protective groups used during the synthesis are removed to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Análisis De Reacciones Químicas
4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analog interactions.
Biology: The compound is used in studies of DNA and RNA synthesis and function, as well as in the investigation of enzyme-substrate interactions.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into DNA or RNA, leading to chain termination or the inhibition of nucleic acid synthesis. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation. Molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one can be compared with other nucleoside analogs, such as:
- 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)thymine
- 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)uracil
These compounds share similar structural features but differ in their base components, leading to variations in their biological activity and applications. The presence of the fluorine atom and the modified sugar moiety in this compound makes it unique and enhances its stability and efficacy in therapeutic applications.
Propiedades
Número CAS |
128496-09-3 |
|---|---|
Fórmula molecular |
C9H11F2N3O3 |
Peso molecular |
247.2 g/mol |
Nombre IUPAC |
4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O3/c10-5-1-4(3-15)17-8(5)14-2-6(11)7(12)13-9(14)16/h2,4-5,8,15H,1,3H2,(H2,12,13,16)/t4-,5-,8+/m0/s1 |
Clave InChI |
PQIIAWFMYCQACX-ZVQZEWSASA-N |
SMILES |
C1C(OC(C1F)N2C=C(C(=NC2=O)N)F)CO |
SMILES isomérico |
C1[C@H](O[C@H]([C@H]1F)N2C=C(C(=NC2=O)N)F)CO |
SMILES canónico |
C1C(OC(C1F)N2C=C(C(=NC2=O)N)F)CO |
Sinónimos |
1-(2,3-dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine 1-(2,3-dideoxy-2-fluoropentofuranosyl)-5-fluorocytosine 2,3-DDFP-5-FC 5,2'-F2-dd-ara-C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B163136.png)



![2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole](/img/structure/B163156.png)






